molecular formula C11H10N4O2S2 B366482 3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE CAS No. 361473-41-8

3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B366482
CAS No.: 361473-41-8
M. Wt: 294.4g/mol
InChI Key: CBSMTSPBUDUITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a heterocyclic compound that features both thiadiazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves the formation of the thiadiazole ring followed by its fusion with the benzothiazole moiety. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the thiadiazole ring.

    Condensation Reactions: The thiadiazole ring can be condensed with benzothiazole derivatives under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:

    Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Utilizes continuous flow reactors to streamline the synthesis process, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in cellular processes.

    DNA Intercalation: Intercalating into DNA, thereby disrupting replication and transcription processes.

    Signal Transduction Pathways: Modulating signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific combination of thiadiazole and benzothiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal and industrial chemistry.

Properties

CAS No.

361473-41-8

Molecular Formula

C11H10N4O2S2

Molecular Weight

294.4g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C11H10N4O2S2/c1-2-9-13-14-11(18-9)12-10-7-5-3-4-6-8(7)19(16,17)15-10/h3-6H,2H2,1H3,(H,12,14,15)

InChI Key

CBSMTSPBUDUITL-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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